3-Bromo-N-Boc-D-alanine methyl ester
Overview
Description
“3-Bromo-N-Boc-D-alanine methyl ester” is a compound that has gained significant attention in the scientific community. It’s a derivative of D-alanine, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group, and the carboxyl group is esterified with a methyl group .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular formula of “3-Bromo-N-Boc-D-alanine methyl ester” is C9H16BrNO4. The structure includes a bromine atom on the third carbon of the alanine backbone, a Boc protecting group on the amino group, and a methyl ester group on the carboxyl group .
Chemical Reactions Analysis
The Boc group in “3-Bromo-N-Boc-D-alanine methyl ester” can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 282.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.
Scientific Research Applications
1. Bromide Binding and Schiff Base Complex Formation
3-Bromo-N-Boc-D-alanine methyl ester, through its derivatives such as Boc-3-bromoalanine, is utilized in understanding the mechanism of bromide binding in vanadate-dependent bromoperoxidases. The compound aids in structural characterizations and modeling interactions within these enzymes, providing insights into the enzymatic process and the spatial arrangements of bromine and vanadium atoms. This knowledge can be instrumental in designing and understanding the behavior of similar enzymatic systems and their applications in biochemistry (Kraehmer & Rehder, 2012).
2. Synthesis and Crystal Structure Analysis
The compound is also essential in the synthesis and structural analysis of complex organic molecules. For instance, it has been used in the synthesis of specific amino acid derivatives, leading to a deeper understanding of molecular interactions through crystallography. This includes elucidating the structure and interactions of molecules like 3-[(4-bromo-1-methyl-1H-pyrrol-2-yl)carbonyl]amino]propanoic acid, showcasing its role in forming extended molecular structures through hydrogen bonding. Such insights are valuable for the development of new materials and molecules with tailored properties (Zeng et al., 2005).
3. Scaffold for Combinatorial Chemistry
3-Bromo-N-Boc-D-alanine methyl ester plays a role in creating scaffolds for combinatorial chemistry, contributing to the creation of diverse chemical libraries. For instance, it is involved in the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a compound that serves as a rigid, crown-shaped scaffold. Such scaffolds are crucial in the discovery and development of new drugs and materials, highlighting the compound's importance in innovative chemical synthesis (Penning & Christoffers, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-Boc-D-alanine methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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